Cas no 21422-40-2 (1H-Indole-2-acetic acid methyl ester)

1H-Indole-2-acetic acid methyl ester is a versatile organic compound primarily used as an intermediate in synthetic chemistry and pharmaceutical research. Its indole core structure makes it valuable for constructing biologically active molecules, particularly in the development of agrochemicals and medicinal agents. The methyl ester group enhances solubility and reactivity, facilitating further derivatization. This compound exhibits stability under standard conditions, ensuring reliable handling and storage. Its well-defined chemical properties allow for precise incorporation into complex synthetic pathways. Researchers favor it for its consistent purity and compatibility with a range of reaction conditions, making it a practical choice for exploratory and industrial applications.
1H-Indole-2-acetic acid methyl ester structure
21422-40-2 structure
Product name:1H-Indole-2-acetic acid methyl ester
CAS No:21422-40-2
MF:C11H11NO2
Molecular Weight:189.21054
MDL:MFCD24549238
CID:1109023
PubChem ID:10932216

1H-Indole-2-acetic acid methyl ester 化学的及び物理的性質

名前と識別子

    • 1H-Indole-2-acetic acid methyl ester
    • methyl 2-(1H-indol-2-yl)acetate
    • methyl indole-2-acetate
    • FT-0737210
    • E76881
    • 1H-Indole-2-acetic acid, methyl ester
    • INDOLE-2-ACETIC ACID METHYL ESTER
    • EN300-7354618
    • CS-0150704
    • SCHEMBL8686875
    • DTXSID80448769
    • AKOS027475914
    • indoleacetic acid methyl ester
    • ZXAOWDBYBUEVKE-UHFFFAOYSA-N
    • 21422-40-2
    • methyl indole-2 acetate
    • Methyl2-(1H-indol-2-yl)acetate
    • DA-21129
    • methyl 1H-indole-2-acetate
    • MDL: MFCD24549238
    • インチ: InChI=1S/C11H11NO2/c1-14-11(13)7-9-6-8-4-2-3-5-10(8)12-9/h2-6,12H,7H2,1H3
    • InChIKey: ZXAOWDBYBUEVKE-UHFFFAOYSA-N
    • SMILES: COC(=O)CC1=CC2=CC=CC=C2N1

計算された属性

  • 精确分子量: 189.07903
  • 同位素质量: 189.078978594g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 217
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2
  • トポロジー分子極性表面積: 42.1Ų

じっけんとくせい

  • PSA: 42.09

1H-Indole-2-acetic acid methyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X28945-1g
Methyl 2-(1H-indol-2-yl)acetate
21422-40-2 97%
1g
¥4112.0 2024-07-18
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD633026-1g
Methyl 2-(1H-indol-2-yl)acetate
21422-40-2 97%
1g
¥3894.0 2022-03-01
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD633026-250mg
Methyl 2-(1H-indol-2-yl)acetate
21422-40-2 97%
250mg
¥1558.0 2022-03-01
Chemenu
CM240431-1g
Methyl 2-(1H-indol-2-yl)acetate
21422-40-2 95%+
1g
$536 2023-02-02
Enamine
EN300-7354618-2.5g
methyl 2-(1H-indol-2-yl)acetate
21422-40-2 95%
2.5g
$1625.0 2023-05-25
Enamine
EN300-7354618-0.1g
methyl 2-(1H-indol-2-yl)acetate
21422-40-2 95%
0.1g
$269.0 2023-05-25
A2B Chem LLC
AD60824-250mg
Methyl 2-(1H-indol-2-yl)acetate
21422-40-2 97%
250mg
$164.00 2024-04-20
Ambeed
A417052-250mg
Methyl 2-(1H-indol-2-yl)acetate
21422-40-2 97%
250mg
$224.0 2025-03-05
A2B Chem LLC
AD60824-100mg
Methyl 2-(1H-indol-2-yl)acetate
21422-40-2 97%
100mg
$112.00 2024-04-20
1PlusChem
1P007R14-100mg
1H-Indole-2-acetic acid, methyl ester
21422-40-2 97%
100mg
$146.00 2023-12-19

1H-Indole-2-acetic acid methyl ester 関連文献

1H-Indole-2-acetic acid methyl esterに関する追加情報

1H-Indole-2-acetic acid methyl ester (CAS No: 21422-40-2)

The compound 1H-Indole-2-acetic acid methyl ester (commonly referred to as IAA methyl ester) is a derivative of indole acetic acid (IAA), a naturally occurring plant hormone belonging to the auxin family. With the CAS registry number 21422-40-2, this compound has garnered significant attention in both academic and industrial research due to its unique chemical properties and biological activities.

Auxins, including IAA and its derivatives, play a pivotal role in regulating plant growth and development. The methyl ester derivative of IAA is particularly notable for its enhanced stability and bioavailability, making it a valuable tool in agricultural and biotechnological applications. Recent studies have highlighted its potential in improving crop yields by enhancing root development and stress tolerance in plants.

From a structural standpoint, 1H-Indole-2-acetic acid methyl ester features an indole ring fused with a pyrrole ring, which contributes to its aromatic stability. The presence of the methyl ester group at the 2-position of the indole ring not only modifies the compound's physicochemical properties but also influences its interaction with auxin transport proteins, such as PIN-FORMED (PIN) proteins, which are critical for auxin distribution in plants.

Recent advancements in synthetic biology have enabled researchers to engineer plants with enhanced auxin biosynthesis pathways, leveraging compounds like IAA methyl ester to achieve desired phenotypic traits. For instance, studies published in *Nature Plants* and *Science* have demonstrated that exogenous application of this compound can stimulate lateral root formation, thereby improving nutrient uptake efficiency in crops under nutrient-limited conditions.

In terms of synthesis, 1H-Indole-2-acetic acid methyl ester can be derived from natural sources or synthesized chemically using methods such as the Houben-Weyl synthesis or through metabolic engineering approaches. The development of cost-effective and environmentally friendly synthesis routes has been a focal point of recent research efforts, driven by the increasing demand for sustainable agricultural solutions.

Beyond agriculture, IAA methyl ester has shown promise in medical research, particularly in wound healing and tissue regeneration studies. Preclinical trials have indicated that this compound may stimulate angiogenesis and epithelial cell proliferation, suggesting potential applications in regenerative medicine.

Despite its numerous benefits, the use of 1H-Indole-2-acetic acid methyl ester must be carefully regulated to ensure ecological safety. Research into its environmental fate and toxicity profiles is ongoing, with particular emphasis on minimizing its impact on non-target organisms and ecosystems.

In conclusion, 1H-Indole-2-acetic acid methyl ester (CAS No: 21422-40-2) stands as a versatile compound with wide-ranging applications across multiple disciplines. Its role as an auxin derivative makes it an invaluable tool in advancing our understanding of plant physiology while offering practical solutions for sustainable agriculture and biomedical innovations.

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